Norcarane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

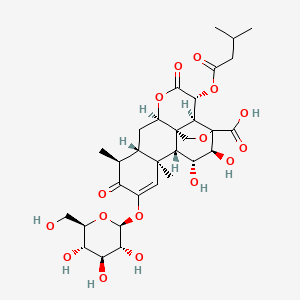

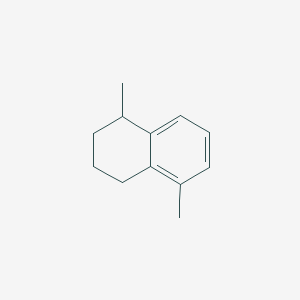

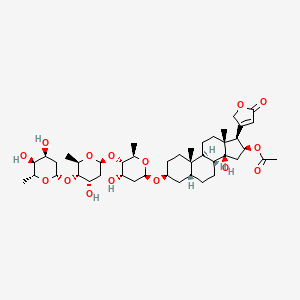

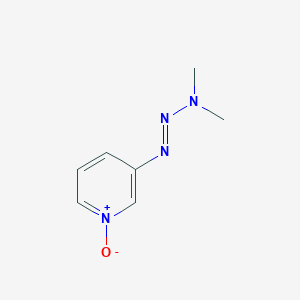

Norcarane, also known as bicyclo [4.1.0]heptane, is a colorless liquid . It is an organic compound that is prepared using the Simmons–Smith reaction, which involves the action of diiodomethane and a zinc-copper couple on cyclohexene in diethyl ether .

Synthesis Analysis

This compound is synthesized using the Simmons–Smith reaction . In a study, ten norcaranes monosubstituted α to the cyclopropane were prepared in three-step, diastereoselective syntheses as advanced probes . Four of these compounds were examined in enzyme binding experiments to evaluate their potential as probe substrates .Molecular Structure Analysis

The molecular formula of this compound is C7H12 . Its average mass is 96.170 Da and its monoisotopic mass is 96.093903 Da .Chemical Reactions Analysis

This compound is a mechanistic probe of monooxygenase enzymes that can detect the presence of cationic or radical intermediates . It is used to determine the metalloenzyme and reaction mechanism used to oxidize alkanes .Physical and Chemical Properties Analysis

This compound has a molar mass of 96.173 g·mol−1 . It has a density of 0.914 g/ml . The boiling point of this compound is between 116 to 117 °C .作用機序

Safety and Hazards

When handling Norcarane, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

将来の方向性

Substituted norcaranes are being developed as advanced probes for enzyme mechanisms . The addition of substituents around the bicycloheptane ring of the norcarane scaffold can assist in improving enzyme binding affinity and thus improve the regioselectivity of oxidation . This could lead to more effective use of this compound in detecting the presence of cationic or radical intermediates in monooxygenase enzymes .

特性

CAS番号 |

286-08-8 |

|---|---|

分子式 |

C7H12 |

分子量 |

96.17 g/mol |

IUPAC名 |

bicyclo[4.1.0]heptane |

InChI |

InChI=1S/C7H12/c1-2-4-7-5-6(7)3-1/h6-7H,1-5H2 |

InChIキー |

WPHGSKGZRAQSGP-KNVOCYPGSA-N |

異性体SMILES |

C1CC[C@H]2C[C@H]2C1 |

SMILES |

C1CCC2CC2C1 |

正規SMILES |

C1CCC2CC2C1 |

同義語 |

norcarane |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-Chlorophenyl)-3-(2-furanylmethyl)imidazo[4,5-b]quinoxaline](/img/structure/B1199032.png)

![13,15-Dimethyl-2,12,16,17-tetrazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(17),2,8,10,12,14-hexaene](/img/structure/B1199033.png)